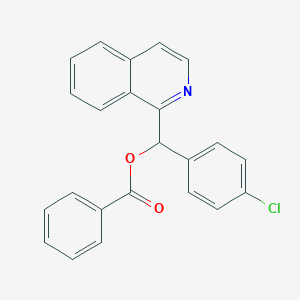
(4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate, also known as CIB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CIB belongs to the class of benzyl isoquinoline alkaloids, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate is not fully understood. However, it has been suggested that (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate exerts its biological activities by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
(4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate can inhibit the proliferation of cancer cells and induce apoptosis. (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal studies, (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate in lab experiments is its diverse biological activities. (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate can potentially be used in the development of drugs for various diseases. However, one of the limitations of using (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate. One of the directions is to further investigate the mechanism of action of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate and its potential targets. Another direction is to optimize the synthesis of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the safety and efficacy of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate in animal models and clinical trials.
Conclusion
In conclusion, (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate is a chemical compound with diverse biological activities. It has been extensively studied for its potential therapeutic properties and has shown promising results in various in vitro and in vivo studies. Further research is needed to fully understand the mechanism of action of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate involves the reaction between 4-chlorobenzyl chloride, isoquinoline, and benzoyl chloride in the presence of a base catalyst. The reaction yields (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate as a white solid with a melting point of 131-133°C. The purity of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
(4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate has been extensively studied for its potential therapeutic properties. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial activities. (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
54923-37-4 |
|---|---|
Nom du produit |
(4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate |
Formule moléculaire |
C23H16ClNO2 |
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate |
InChI |
InChI=1S/C23H16ClNO2/c24-19-12-10-17(11-13-19)22(27-23(26)18-7-2-1-3-8-18)21-20-9-5-4-6-16(20)14-15-25-21/h1-15,22H |
Clé InChI |
LECKNMNONXHEAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=C(C=C2)Cl)C3=NC=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC(C2=CC=C(C=C2)Cl)C3=NC=CC4=CC=CC=C43 |
Autres numéros CAS |
54923-37-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



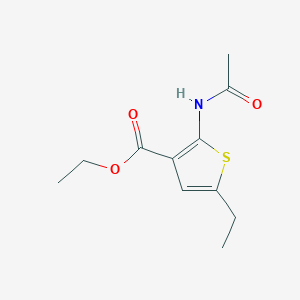


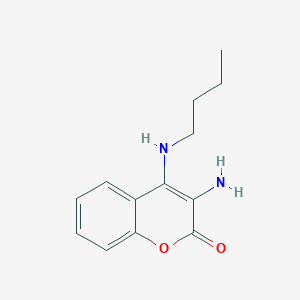
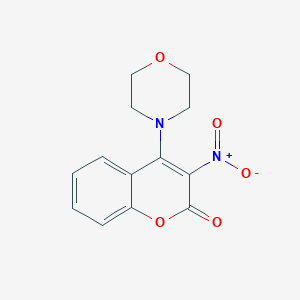
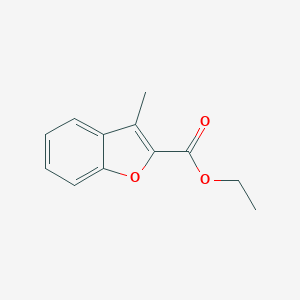
![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)
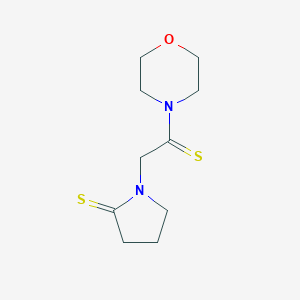
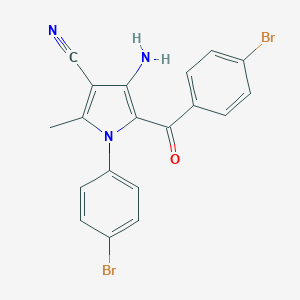
![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)
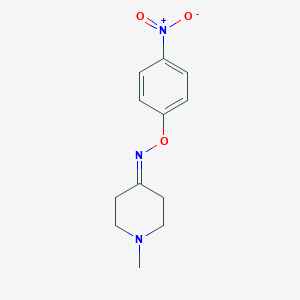
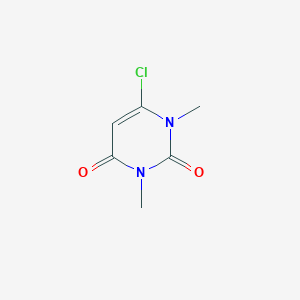
![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)